REACTION_SMILES
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[C:27](#[N:28])[CH3:29].[CH3:37][N:38]([CH3:39])[CH:40]=[O:41].[CH3:42][CH2:43][O:44][CH2:45][CH3:46].[Cl:18][N:19]1[C:20](=[O:21])[CH2:22][CH2:23][C:24]1=[O:25].[F:1][c:2]1[c:3]([CH2:4][O:5][c:6]2[cH:7][c:8](=[O:12])[nH:9][cH:10][cH:11]2)[cH:13][cH:14][c:15]([F:17])[cH:16]1.[OH2:26].[OH:30][C:31]([C:32]([F:33])([F:34])[F:35])=[O:36]>>[F:1][c:2]1[c:3]([CH2:4][O:5][c:6]2[c:7]([Cl:18])[c:8](=[O:12])[nH:9][cH:10][cH:11]2)[cH:13][cH:14][c:15]([F:17])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(OCc2ccc(F)cc2F)cc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=c1[nH]ccc(OCc2ccc(F)cc2F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |